molecular formula C8H11ClFNO2S B6206652 3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride CAS No. 2703778-60-1

3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride

Cat. No. B6206652
CAS RN: 2703778-60-1
M. Wt: 239.7
InChI Key:
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Description

3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride, also known as AEBSF, is a water-soluble, irreversible serine protease inhibitor . It has a molecular weight of 239.5 Da and is known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . It is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) .


Synthesis Analysis

AEBSF is a synthetic (organic) compound . It was first reported for use in biochemistry in 1993, and came into common use for the inhibition of serine proteases and non-protease enzymes such as acetylhydrolases in the mid-1990s .


Molecular Structure Analysis

The chemical formula of AEBSF is C8H10FNO2S.HCl . The InChI key is MGSKVZWGBWPBTF-UHFFFAOYSA-N . The SMILES string is FS(=O)(=O)c1ccc(cc1)CCN .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride involves the reaction of 3-nitrobenzenesulfonyl chloride with ethylenediamine followed by reduction of the nitro group to an amino group and subsequent reaction with hydrogen fluoride to form the final product.", "Starting Materials": [ "3-nitrobenzenesulfonyl chloride", "ethylenediamine", "hydrogen fluoride", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzenesulfonyl chloride in diethyl ether and add ethylenediamine dropwise with stirring. Allow the reaction to proceed for several hours at room temperature.", "Step 2: Add sodium borohydride to the reaction mixture to reduce the nitro group to an amino group. Stir the mixture for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to protonate the amino group. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 4: Dissolve the product in anhydrous hydrogen fluoride and allow the reaction to proceed for several hours at low temperature.", "Step 5: Quench the reaction with water and extract the product with diethyl ether. Dry over anhydrous sodium sulfate and precipitate the product with hydrochloric acid to obtain 3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride." ] }

CAS RN

2703778-60-1

Product Name

3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride

Molecular Formula

C8H11ClFNO2S

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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